molecular formula C26H54O9 B1595646 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol CAS No. 24233-81-6

3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol

Cat. No. B1595646
CAS RN: 24233-81-6
M. Wt: 510.7 g/mol
InChI Key: UJMHIOBAHVUDGS-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol, commonly referred to as “OOTTA-1-OL”, is a synthetic organic compound that has been studied for its potential applications in medicine and other fields. OOTTA-1-OL has a variety of properties that make it an attractive option for research, including its ability to act as a prodrug, its low toxicity, and its lack of immunogenicity. OOTTA-1-OL has been studied for its use in drug delivery, gene therapy, and cancer therapy, among other applications.

Scientific Research Applications

Molecular Analysis

A study by Adcock (2011) employed DFT-GIAO and DFT-NBO models to examine the NMR 17O chemical shifts in various alkanes including alcohols, exploring the effects of polar substituents. This research contributes to understanding the molecular behavior of complex alcohols like 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol (Adcock, 2011).

Synthesis and Physical Properties

Nishida et al. (1985) synthesized various alkanes and examined their freezing points and other physical properties. Their work is relevant for understanding the synthesis process and physical characteristics of similar complex alcohols (Nishida, Narukawa, Yokota, & Itoi, 1985).

Nuclear Magnetic Resonance Spectroscopy

Wilson et al. (1996) provided comprehensive 1H and 13C NMR signal assignments for various sterols and their derivatives. This study is pertinent for analyzing the NMR spectroscopy of complex alcohols like this compound (Wilson, Sumpter, Warren, Rogers, Ruan, & Schroepfer, 1996).

Liquid Phase Behavior Studies

Research by Domańska and Marciniak (2007) on 1-butyl-3-methylimidazolium and its interaction with various solvents, including alcohols, provides insights into the liquid-phase behavior of complex alcohols (Domańska & Marciniak, 2007).

Thermochemical Analysis

Iloukhani and Parsa (1998) measured the enthalpies of mixing for binary mixtures of tetrachloroethylene with alkan-1-ols. This study is significant for understanding the thermochemical properties of complex alcohols in mixtures (Iloukhani & Parsa, 1998).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O9/c1-2-3-4-5-6-7-8-9-11-28-13-15-30-17-19-32-21-23-34-25-26-35-24-22-33-20-18-31-16-14-29-12-10-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMHIOBAHVUDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075208
Record name 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24233-81-6
Record name Octaethylene glycol monodecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24233-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
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Record name 3,6,9,12,15,18,21,24-Octaoxatetratriacontan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is octaethylene glycol monodecyl ether detected and quantified in biological samples?

A1: A rapid and sensitive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for determining octaethylene glycol monodecyl ether concentrations in rat plasma. [] This method utilizes a reversed-phase C18 column for chromatographic separation and operates in multiple reaction monitoring (MRM) mode for mass spectrometric detection. It offers high specificity, accuracy, and reproducibility, making it suitable for pharmacokinetic studies. []

Q2: Can you elaborate on the adsorption behavior of octaethylene glycol monodecyl ether at interfaces?

A2: Octaethylene glycol monodecyl ether forms monolayers at the air-water interface. Studies using External Reflection Fourier Transform Infrared Spectroscopy (ERFTIRS) coupled with Target Factor Analysis (TFA) allow for the separation of signals from the bulk solution and the adsorbed monolayer. [] This technique reveals a linear relationship between the adsorbed amount and the surface excess, suggesting the formation of isotropic films with consistent density. []

Q3: How does octaethylene glycol monodecyl ether influence the absorption of hydrophobic organic compounds (HOCs) like naphthalene?

A3: Octaethylene glycol monodecyl ether, particularly at concentrations exceeding its critical micelle concentration (CMC), enhances the apparent solubility and absorption rate of naphthalene in water. [] This enhancement stems from the solubilization effect of micelles formed by the surfactant. Notably, its capacity to solubilize naphthalene is influenced by its hydrophile-lipophile balance value and is lower than that of tetraethylene glycol monodecyl ether (C10E4). []

Q4: How does octaethylene glycol monodecyl ether compare to other surfactants in terms of its impact on sonochemical reactions?

A4: Studies on the ultrasound-induced reduction of gold ions (AuCl4-) to gold nanoparticles (Au(0)) highlight the role of surfactant behavior. While the efficiency of octaethylene glycol monodecyl ether is linked to its monomer concentration, alcohols like ethanol influence the reaction based on their surface excess at the gas/solution interface. [] This difference emphasizes the importance of interfacial phenomena in sonochemistry.

Q5: Has octaethylene glycol monodecyl ether been used in membrane protein research?

A5: Yes, octaethylene glycol monodecyl ether (C10E8) has been employed in membrane protein research, particularly in the purification and reconstitution of the di-tripeptide transport system (DtpT) from Lactococcus lactis. [] While it can be used for pre-extraction of crude membrane vesicles, it yields lower transport activities compared to other detergents like Triton X-100 and dodecyl maltoside when used for reconstituting DtpT into proteoliposomes. []

Q6: What are the implications of using octaethylene glycol monodecyl ether in studies involving membrane transporters?

A7: Research on the secondary multidrug transporter LmrP from Lactococcus lactis reveals that octaethylene glycol monodecyl ether, even at low concentrations, can inhibit transporter activity without disrupting the proton motive force. [] This finding highlights the potential for this surfactant to interfere with the function of membrane proteins, necessitating careful consideration when choosing detergents for membrane protein studies.

Q7: Are there any known applications of octaethylene glycol monodecyl ether in studying mixed surfactant systems?

A8: Octaethylene glycol monodecyl ether has proven valuable in understanding the adsorption kinetics of mixed surfactant systems. [] For instance, its blends with the cationic surfactant hexadecyl trimethylammonium bromide (CTAB) exhibit ideal mixing behavior in monolayers, while mixtures with the anionic fluorosurfactant ammonium perfluorononanoate (APFN) display non-ideal mixing. [] Such insights are crucial for optimizing surfactant formulations in various applications.

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